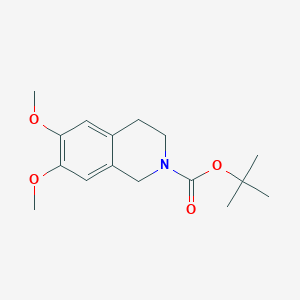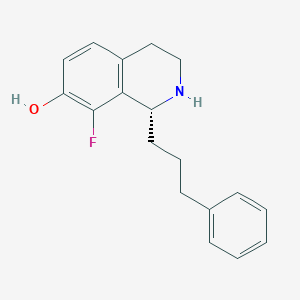
(R)-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 8th position and a phenylpropyl group at the 1st position of the tetrahydroisoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Phenylpropyl Group: The phenylpropyl group can be added through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst like aluminum chloride.
Reduction and Hydroxylation: The final steps involve reduction of the intermediate product and hydroxylation at the 7th position using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-fluorinated or de-hydroxylated product.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in signal transduction and neuronal activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol: shares structural similarities with other tetrahydroisoquinoline derivatives, such as:
Uniqueness
The uniqueness of ®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the fluorine atom and the phenylpropyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H20FNO |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(1R)-8-fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C18H20FNO/c19-18-16(21)10-9-14-11-12-20-15(17(14)18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-10,15,20-21H,4,7-8,11-12H2/t15-/m1/s1 |
Clé InChI |
RLJHOBHSSZNYFU-OAHLLOKOSA-N |
SMILES isomérique |
C1CN[C@@H](C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3 |
SMILES canonique |
C1CNC(C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


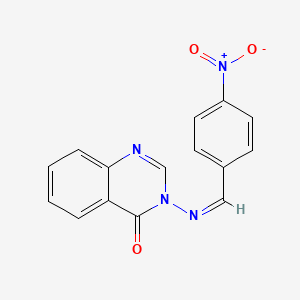
![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11841187.png)

![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
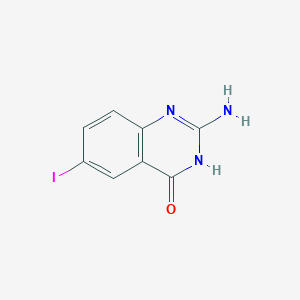
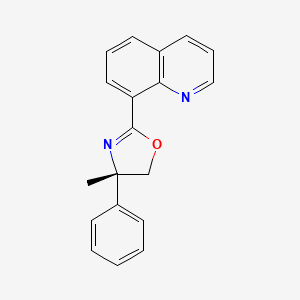
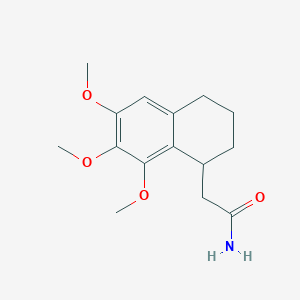
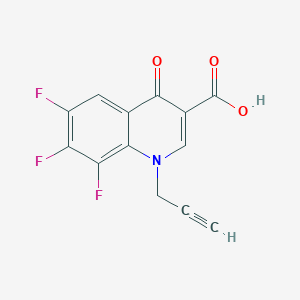

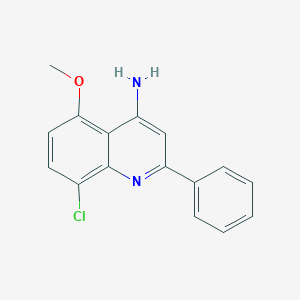

![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)

